(2-Nitrophenyl)-phosphoric triamide basic properties
(2-Nitrophenyl)-phosphoric triamide basic properties
An In-Depth Technical Guide to (2-Nitrophenyl)-phosphoric triamide: Properties, Synthesis, and Applications
Introduction
(2-Nitrophenyl)-phosphoric triamide, often abbreviated as 2-NPT, is an organophosphorus compound of significant interest in the fields of agricultural science, environmental chemistry, and organic synthesis.[1][2] Structurally characterized by a phosphoric triamide group attached to a 2-nitrophenyl moiety, this compound's unique configuration imparts specific chemical reactivity and biological activity.[1] Its most prominent and well-researched application is as a potent urease inhibitor.[3] By effectively blocking the action of the urease enzyme, 2-NPT plays a critical role in enhancing the efficiency of urea-based fertilizers. It achieves this by delaying the hydrolysis of urea into ammonia and carbon dioxide, thereby mitigating substantial nitrogen loss to the atmosphere through ammonia volatilization.[3] This guide provides a comprehensive overview of the fundamental properties of 2-NPT, its synthesis, mechanism of action, and analytical protocols, designed for researchers and professionals in chemistry and drug development.
Section 1: Core Physicochemical Properties
The physical and chemical properties of 2-NPT are foundational to its handling, reactivity, and application. The presence of multiple amide groups allows for extensive hydrogen bonding, which influences its melting point and solubility.[2] The polar nitrophenyl group further contributes to its overall chemical character.[2]
| Property | Value / Description | Source(s) |
| CAS Number | 874819-71-3 | [4] |
| Molecular Formula | C₆H₉N₄O₃P | [4] |
| Molecular Weight | 216.13 g/mol | [4] |
| Appearance | Pale-yellow to yellow-brown crystalline solid | [5][6] |
| Melting Point | >260°C (decomposes) | [4] |
| pKa | 3.07 ± 0.70 (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [4] |
Section 2: Synthesis and Mechanism of Formation
The synthesis of (2-Nitrophenyl)-phosphoric triamide typically proceeds via the phosphorylation of 2-nitroaniline.[3] A common and effective laboratory method involves the reaction of 2-nitroaniline with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), followed by ammonolysis.[3][7] The rationale behind this multi-step process is to first create a reactive phosphorodichloridate intermediate, which is then converted to the final triamide product.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative synthesis starting from 2-nitroaniline and phosphorus oxychloride.[3]
Step 1: Formation of N-(2-nitrophenyl)phosphorodichloridate Intermediate
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Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. The reaction is conducted under an inert nitrogen atmosphere to prevent the hydrolysis of the highly reactive phosphorus oxychloride and the intermediate by ambient moisture.
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Reagent Preparation: Dissolve 2-nitroaniline in a suitable anhydrous solvent, such as diethyl ether, within the reaction flask.[3] In the dropping funnel, place a solution of phosphorus oxychloride in the same anhydrous solvent.
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Reaction Initiation: Add pyridine to the 2-nitroaniline solution. Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction, driving the equilibrium towards product formation.[3]
-
Controlled Addition: Cool the reaction flask to 0°C using an ice bath. This is a critical step to manage the exothermic nature of the phosphorylation reaction and prevent unwanted side reactions.[3] Add the phosphorus oxychloride solution dropwise from the dropping funnel to the stirred 2-nitroaniline solution over 30-60 minutes.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The mixture is then gently refluxed at approximately 40°C for 2 hours to ensure the complete formation of the N-(2-nitrophenyl)phosphorodichloridate intermediate.[3]
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 2-nitroaniline spot is no longer visible.
Step 2: Ammonolysis to (2-Nitrophenyl)-phosphoric triamide
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Ammonia Introduction: Cool the solution containing the intermediate back down to 0°C. Gaseous ammonia is then bubbled through the solution, or a solution of ammonia in an appropriate solvent is added. This step substitutes the chloride atoms on the phosphorus center with amino groups.
-
Precipitation: The final product, (2-Nitrophenyl)-phosphoric triamide, is typically insoluble in the ethereal solvent and will precipitate out of the solution, along with ammonium chloride.
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Isolation and Purification: The solid product is collected by vacuum filtration. It is then washed thoroughly with water to remove the ammonium chloride byproduct. Further purification can be achieved by recrystallization from a suitable solvent system if required. The final product is dried under a vacuum to yield a crystalline solid.
Synthesis Workflow Diagram
Caption: A two-step synthesis of 2-NPT from 2-nitroaniline and POCl₃.
Section 3: Chemical Reactivity and Biological Activity
The chemical nature of 2-NPT is defined by its two primary functional components: the aromatic nitrophenyl group and the phosphoric triamide core.[3] This duality governs its reactivity and its primary biological function.
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Phosphoric Triamide Group: This group is the center of the molecule's phosphorylating ability. It can react with nucleophiles and undergo hydrolysis under certain conditions, yielding phosphoric acid and nitrophenol derivatives.[1] The P-N bonds are key to its biological activity.
-
Nitrophenyl Moiety: The electron-withdrawing nitro group influences the electronic properties of the entire molecule. This group can also participate in its own set of chemical reactions, such as reduction to an amino group or other oxidation-reduction transformations.[3]
Mechanism of Action: Urease Inhibition
The principal application of 2-NPT is rooted in its ability to inhibit the urease enzyme. Urease, found ubiquitously in soil microorganisms, catalyzes the rapid hydrolysis of urea into ammonia and carbon dioxide. This process leads to significant nitrogen loss from fertilizers and contributes to environmental pollution.
2-NPT functions as a competitive inhibitor, acting as a structural analog of urea.[3] It binds to the active site of the urease enzyme, which contains a bi-nickel center, effectively blocking the substrate (urea) from accessing it. This inhibition slows the rate of urea hydrolysis, allowing for a more controlled release of nitrogen into the soil, which enhances its uptake by plants.[3]
Caption: Competitive inhibition of the urease enzyme by 2-NPT.
Section 4: Analytical and Characterization Protocols
Accurate characterization and purity assessment are essential for any research or application involving 2-NPT. A combination of spectroscopic and chromatographic techniques is typically employed.
Protocol 4.1: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the chemical structure of synthesized 2-NPT.
-
¹H NMR: Will show characteristic signals for the aromatic protons on the nitrophenyl ring and broad signals for the protons on the amide (-NH₂) and amine (-NH-) groups.
-
¹³C NMR: Will reveal signals for the six distinct carbon atoms of the aromatic ring.
-
³¹P NMR: Will show a single characteristic signal for the phosphorus atom, confirming the presence of the phosphate core.
Protocol 4.2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of 2-NPT and for quantifying it in various matrices.[8]
-
System Preparation: Use a standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, and an autosampler.
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acidifier like phosphoric acid or formic acid (for MS compatibility).[8] A typical starting point is a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed before use to ensure a stable baseline.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the 2-NPT sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the nitrophenyl chromophore has strong absorbance (typically around 260-280 nm).
-
Column Temperature: 25°C.
-
-
Data Analysis: Run the sample and integrate the peak area of the main component (2-NPT) and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Standard workflow for assessing the purity of 2-NPT via HPLC.
Section 5: Applications and Future Directions
While the primary application of 2-NPT is in agriculture, its unique chemical properties open avenues for other uses.
-
Agricultural Chemicals: As a urease inhibitor, it is a key component in "enhanced efficiency fertilizers" that aim to improve nutrient availability and reduce the environmental footprint of agriculture.[1][3]
-
Environmental Science: By reducing ammonia emissions, 2-NPT indirectly helps mitigate the formation of secondary particulate matter (PM2.5), a significant air pollutant.[3] It also helps reduce nitrous oxide (N₂O) emissions and nitrate leaching.[3]
-
Organic Synthesis: The compound serves as a useful intermediate or reagent for synthesizing other organophosphorus molecules, particularly those requiring the introduction of a phosphoryl or substituted phosphoryl group.[1]
-
Biochemical Research: It is utilized in biochemical studies to probe the mechanisms of phosphorylation and to investigate the structure and function of enzymes like urease.[1]
Section 6: Safety and Handling
(2-Nitrophenyl)-phosphoric triamide requires careful handling due to potential biological activity.
-
Hazards: The compound is classified with warnings indicating it may damage fertility or an unborn child and may cause damage to organs through prolonged or repeated exposure.[1]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. Direct skin contact should be avoided.
References
- PROCESS FOR PREPARING N- (2-NITROPHENYL) PHOSPHORIC ACID DIAMIDE.
- N-phenylphosphoric triamide, its preparation and use as a substance to regulate or inhibit urea hydrolysis of enzymes.
-
(2-Nitrophenyl)-phosphoric triamide. SIELC Technologies. [Link]
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